Cas no 2138153-47-4 (rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol)
rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- 2138153-47-4
- rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol
- EN300-715272
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- Inchi: 1S/C14H27NO3/c1-13(2)9-15(10-14(3,4)18-13)7-11-5-6-12(8-16)17-11/h11-12,16H,5-10H2,1-4H3/t11-,12+/m0/s1
- InChI Key: ZPKFYUMDBFGXMR-NWDGAFQWSA-N
- SMILES: O1C(C)(C)CN(C[C@@H]2CC[C@H](CO)O2)CC1(C)C
Computed Properties
- Exact Mass: 257.19909372g/mol
- Monoisotopic Mass: 257.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.9Ų
rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715272-1.0g |
rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol |
2138153-47-4 | 1g |
$0.0 | 2023-06-06 |
rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl]methanol
Introducing Rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl)methanol (CAS No. 2138153-47-4): A Pivotal Compound in Modern Medicinal Chemistry
Rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl)methanol (CAS No. 2138153-47-4) is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate stereochemical configuration and unique functional groups, represents a remarkable advancement in the design of molecular entities aimed at modulating biological pathways with high precision.
The nomenclature of this compound provides a wealth of information about its structural features. The prefix "rac-" indicates that the molecule is a racemic mixture, containing equal amounts of both enantiomers. The core structure is an oxolane ring, which is a five-membered heterocycle containing an oxygen atom. This ring is substituted at the 5-position with a complex moiety that includes a (2,2,6,6-tetramethylmorpholin-4-yl)methyl group. This bulky amine-based group not only contributes to the compound's solubility and stability but also plays a crucial role in its interactions with biological targets.
The stereochemistry of the molecule is critical to its pharmacological properties. The (2R,5S) configuration at the chiral centers ensures that the compound exhibits specific binding interactions with biological receptors and enzymes. These precise stereochemical requirements are often non-negotiable in drug design, as they can significantly influence the efficacy and selectivity of a therapeutic agent.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The (2,2,6,6-tetramethylmorpholin-4-yl)methyl group, for instance, has been shown to enhance binding affinity by stabilizing transition states and optimizing spatial orientation relative to target proteins. This insight has been instrumental in the development of novel drug candidates that leverage similar structural motifs.
The oxolane ring itself is a versatile scaffold that has been employed in numerous pharmacologically active compounds. Its cyclic structure allows for conformational flexibility while maintaining a rigid framework that can be tailored to fit specific binding pockets. In the case of Rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl)methanol, this scaffold contributes to the compound's ability to interact with biological targets in a manner that is both selective and potent.
One of the most exciting aspects of this compound is its potential application in the treatment of various diseases. Researchers are particularly interested in its ability to modulate enzymes and receptors that are implicated in inflammatory responses and neurodegenerative disorders. The unique combination of functional groups within this molecule suggests that it may be capable of engaging multiple biological pathways simultaneously, leading to synergistic therapeutic effects.
Preclinical studies have begun to explore the pharmacokinetic and pharmacodynamic properties of Rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl)methanol. Initial results indicate that it exhibits favorable solubility profiles and metabolic stability, making it an attractive candidate for further development into a clinical candidate. Additionally, its stereochemical purity appears to contribute to reduced off-target effects, which is a critical consideration in modern drug design.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of stereochemistry at multiple stages, ensuring that the final product retains its desired configuration. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to achieve this level of precision.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with them in meaningful ways. Rac-[(2R,5S)-5-[(2,2,6,6-tetramethylmorpholin-4-yl)methyl]oxolan-2-yl)methanol (CAS No. 2138153-47-4) stands as a testament to these advancements, demonstrating how intricate molecular structures can be harnessed for therapeutic purposes.
In conclusion,Rac-(...)methanol represents a cutting-edge compound with immense potential in medicinal chemistry. Its complex structure,(....) functional groups,(....) stereochemistry,(....) and promising preclinical data make it a compelling subject for further research. As scientists continue to unravel the complexities of biological systems, compounds like this one will play an increasingly important role in the development of novel therapeutics that address unmet medical needs.
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